molecular formula C22H21N3O3S B1667374 ANA-12 CAS No. 219766-25-3

ANA-12

Numéro de catalogue: B1667374
Numéro CAS: 219766-25-3
Poids moléculaire: 407.5 g/mol
Clé InChI: TUSCYCAIGRVBMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

ANA-12 subit diverses réactions chimiques, notamment des réactions de substitution et de complexation. Il est connu pour se lier sélectivement au récepteur TrkB, empêchant son activation par le BDNF . Le composé n'altère pas les fonctions de la tyrosine kinase réceptrice A de la tropomyosine (TrkA) et de la tyrosine kinase réceptrice C de la tropomyosine (TrkC) . Les réactifs courants utilisés dans ces réactions comprennent le BDNF et divers solvants comme le DMSO . Les principaux produits formés par ces réactions sont les complexes récepteurs TrkB inhibés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé pour étudier les interactions entre les petites molécules et les récepteurs protéiques . En biologie, this compound est utilisé pour étudier le rôle de la signalisation BDNF et TrkB dans le développement et la fonction neuronaux . En médecine, le composé a montré un potentiel comme antidépresseur et anxiolytique dans les modèles animaux . Il a également été constaté qu'il atténuait le comportement dépressif semblable à la dépression induite par la méthamphétamine et bloquait les effets améliorant les fonctions cognitives de l'enrichissement environnemental et de la restriction calorique chez les rongeurs . Dans l'industrie, this compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies neurotrophiques .

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au récepteur TrkB et en empêchant son activation par le BDNF . Ce blocage de la signalisation BDNF conduit à une réduction des actions neurotrophiques sans compromettre la survie des neurones . Le composé produit des effets antidépresseurs et anxiolytiques rapides dans les modèles animaux, qui sont médiés par le blocage de la signalisation BDNF dans le noyau accumbens . This compound bloque également la neurogenèse hippocampique induite par l'exercice physique chez les rongeurs .

Applications De Recherche Scientifique

ANA-12 is a low molecular weight ligand that functions as a selective tropomyosin receptor kinase B (TrkB) antagonist . It directly binds to the TrkB receptor, preventing its activation by brain-derived neurotrophic factor (BDNF) without affecting TrkA and TrkC functions .

Scientific Research Applications

  • BDNF/TrkB Signaling Studies this compound is a valuable tool for studying the BDNF-TrkB signaling pathway . It can help researchers understand the roles of BDNF and TrkB in various physiological and pathological processes .
  • Mood Disorders Research this compound has demonstrated reduced anxiety and depression-related behaviors in mice, suggesting its potential in treating mood disorders .
    • The neurotrophin BDNF and its receptor TrkB are key mediators in the pathophysiology of mood disorders, including anxiety and depression .
    • This compound may be a lead compound for developing therapeutic agents for treating mood disorders .
  • Reversal of KCC2 Hypofunction ANA12 significantly reversed post-ischemic KCC2 downregulation and TrkB pathway activation . ANA12, when combined with Phenobarbital (PB), rescued KCC2 expression at various doses .
  • TrkB Antagonist ANA 12 is a potent and selective antagonist of TrkB with IC50 values of 45.6 nM and 41.1 μM for the high and low affinity sites, respectively .
  • Preclinical Tumor Studies this compound has been used to target TrkB in preclinical studies of tumors, including lung cancer, Ewing sarcoma, glioblastoma, and oral cancers .

Case Studies and Research Findings

  • Anxiolytic and Antidepressant Activity: Mice treated with this compound showed reduced anxiety and depression-related behaviors . This suggests that this compound has anxiolytic and antidepressant properties .
  • KCC2 Downregulation: ANA12 prevents KCC2 downregulation by blocking TrkB activation .
  • Neurite Outgrowth Inhibition: In TrkB-expressing cells, this compound (10 nM) effectively inhibited BDNF-induced neurite outgrowth and completely abolished the effects of BDNF at 10-100 μM .

Data Table

ApplicationDescriptionDosage/ConcentrationAnimal ModelOutcome
Anxiety and Depression ResearchMice administered this compound demonstrated reduced anxiety- and depression-related behaviors on a variety of tests predictive of anxiolytic and antidepressant properties in humans.0.5 mg/kgMiceShowed antidepressant and anxiolytic activities .
KCC2 Hypofunction ReversalANA12 significantly reversed post-ischemic KCC2 downregulation and TrkB pathway activation when PB alone was inefficacious.0.5 mg/kg, 2.5 mg/kg, 5 mg/kgN/AANA12 + PB significantly rescued percent contralateral KCC2 expression at all doses tested .
Inhibition of BDNF-Induced Neurite OutgrowthThis compound prevented brain-derived neurotrophic factor-induced neurite outgrowth10 nMN/AAt concentrations up to 10–100 μM, this compound completely abolished the effects of brain-derived neurotrophic factor, and no single neurite or branching could be observed .
Inhibition of Endogenous TrkB ActivityIn the mice brain, this compound inhibited endogenous TrkB activity0.5 mg/kgMiceInhibited endogenous TrkB activity by 25% 4 hours later .
Treatment of Perinatal IschemiaANA12 enhanced Phenobarbital (PB) effectiveness for the treatment of perinatal ischemia-related seizures10–20 mg/kgMiceANA12 at a range of doses (10–20 mg/kg) enhanced PB effectiveness for the treatment of perinatal ischemia-related seizures .

Activité Biologique

ANA-12 is a selective antagonist of the tropomyosin receptor kinase B (TrkB), a key receptor in the brain that mediates the effects of brain-derived neurotrophic factor (BDNF). This compound has garnered attention for its potential therapeutic applications in mood disorders, anxiety, and seizure management. This article provides a detailed examination of the biological activity of this compound, including its mechanisms, effects in various studies, and implications for future research.

This compound functions by binding to TrkB and inhibiting its activation by BDNF. It demonstrates a two-site mode of action with IC50 values of 45.6 nM and 41.1 μM for high and low affinity sites, respectively . Importantly, this compound does not affect TrkA or TrkC functions, which allows for targeted modulation of the BDNF-TrkB pathway without unintended effects on other neurotrophic signaling pathways .

Key Biological Activities

  • Neurite Outgrowth Inhibition : In vitro studies show that this compound can prevent BDNF-induced neurite outgrowth at concentrations as low as 10 nM in nnr5 PC12-TrkB cells .
  • Reduction of Anxiety and Depression : In vivo studies indicate that this compound administration (0.5 mg/kg) decreases TrkB activity in the brains of adult mice and reduces anxiety- and depression-related behaviors without compromising neuronal survival .
  • Impact on Seizure Activity : Recent research has demonstrated that this compound can enhance the efficacy of phenobarbital in treating seizures induced by ischemia in neonatal models, suggesting its potential role in managing pharmacoresistant seizures .

Case Studies and Experimental Data

  • Antidepressant Effects : A study highlighted that this compound significantly reduced depressive symptoms in animal models characterized by increased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are often associated with mood disorders .
  • Neuroprotective Properties : In a neonatal ischemia model, this compound was shown to reverse KCC2 downregulation, which is critical for maintaining proper neuronal excitability and preventing seizures. The compound improved phenobarbital's efficacy in these models, indicating a potential neuroprotective role .
  • Behavioral Studies : Various behavioral tests have confirmed that mice treated with this compound exhibit reduced anxiety-like behaviors across multiple assays, including the open field test and the forced swim test .

Summary Table of Biological Activities

Activity Description Study Reference
Neurite Outgrowth InhibitionPrevents BDNF-induced neurite outgrowth at low concentrations
Antidepressant EffectsReduces anxiety and depression-related behaviors in mice
Enhancement of Phenobarbital EfficacyImproves seizure control when combined with phenobarbital
Neuroprotective EffectsReverses KCC2 downregulation post-ischemia

Propriétés

IUPAC Name

N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c26-20(25-17-10-5-6-12-23-21(17)27)15-8-2-3-9-16(15)24-22(28)19-13-14-7-1-4-11-18(14)29-19/h1-4,7-9,11,13,17H,5-6,10,12H2,(H,23,27)(H,24,28)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSCYCAIGRVBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045818
Record name ANA 12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219766-25-3
Record name N-[2-[[(Hexahydro-2-oxo-1H-azepin-3-yl)amino]carbonyl]phenyl]benzo[b]thiophene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219766-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ANA-12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219766253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANA 12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219766-25-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANA-12
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S4JPT8JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ANA-12
Reactant of Route 2
Reactant of Route 2
ANA-12
Reactant of Route 3
Reactant of Route 3
ANA-12
Reactant of Route 4
Reactant of Route 4
ANA-12
Reactant of Route 5
Reactant of Route 5
ANA-12
Reactant of Route 6
ANA-12

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.